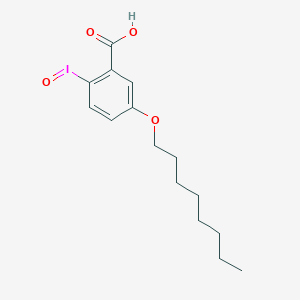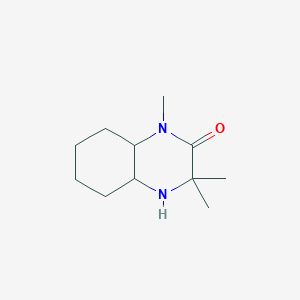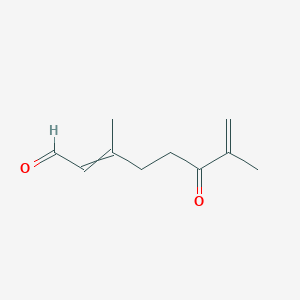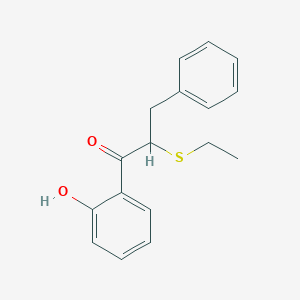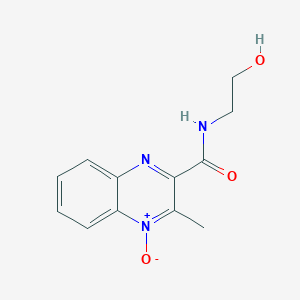![molecular formula C22H16N4O2S2 B14303711 N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) CAS No. 121611-06-1](/img/structure/B14303711.png)
N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is a complex organic compound featuring a thiazolo[5,4-d]thiazole core. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science, chemistry, and photonics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) typically involves a condensation reaction. One common method includes the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) involves its interaction with molecular targets through π-π stacking and hydrogen bonding . The thiazolo[5,4-d]thiazole core plays a crucial role in its electronic properties, enabling efficient electron transfer and interaction with various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: These compounds share the thiazolo[5,4-d]thiazole core and exhibit similar electronic properties.
Covalent triazine frameworks: These materials also contain conjugated systems and are used in similar applications.
Uniqueness
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is unique due to its specific structural arrangement, which enhances its stability and electronic properties. This makes it particularly suitable for applications in advanced materials and photonic devices .
Propriétés
Numéro CAS |
121611-06-1 |
|---|---|
Formule moléculaire |
C22H16N4O2S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3-phenyl-N-[6-(3-phenylprop-2-enoylamino)-[1,2]thiazolo[5,4-d][1,2]thiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H16N4O2S2/c27-17(13-11-15-7-3-1-4-8-15)23-21-19-20(30-25-21)22(26-29-19)24-18(28)14-12-16-9-5-2-6-10-16/h1-14H,(H,23,25,27)(H,24,26,28) |
Clé InChI |
CKVUUQVLVYSIRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=NSC3=C2SN=C3NC(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
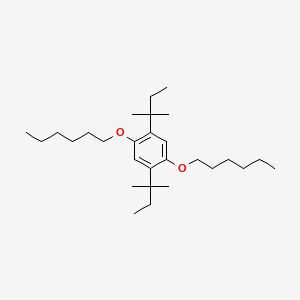
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
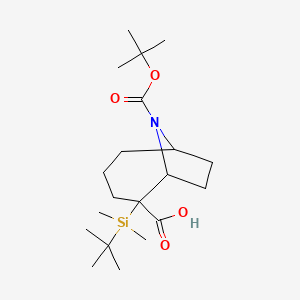
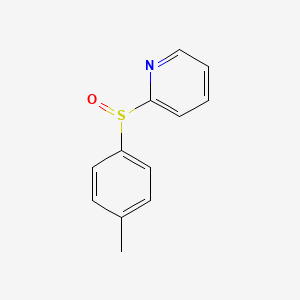
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
